1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Secure ADS-J13, a differentiated pyrimidinyl aryl urea featuring a 2-(dimethylamino)pyrimidine hinge-binder distinct from the 2-anilino FGFR inhibitor series (e.g., NVP-BGJ398). This compound enables structure-activity relationship (SAR) studies to fine-tune kinase selectivity, cellular potency, and ADME properties. Use alongside the 3,4-dimethylphenyl isomer (CAS 1797975-81-5) for matched-pair investigations of phenyl-ring topology. Available via custom synthesis with full characterization—ideal for hit-to-lead programs targeting FGFR-driven cancers.

Molecular Formula C16H21N5O
Molecular Weight 299.378
CAS No. 1797224-72-6
Cat. No. B2717457
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-((2-(Dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea
CAS1797224-72-6
Molecular FormulaC16H21N5O
Molecular Weight299.378
Structural Identifiers
SMILESCC1=CC(=CC(=C1)NC(=O)NCC2=NC(=NC=C2)N(C)C)C
InChIInChI=1S/C16H21N5O/c1-11-7-12(2)9-14(8-11)20-16(22)18-10-13-5-6-17-15(19-13)21(3)4/h5-9H,10H2,1-4H3,(H2,18,20,22)
InChIKeyJCESGRSMMXMFEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

CAS 1797224-72-6: Pyrimidinyl Urea ADS-J13 in Kinase-Targeted Procurement


The compound 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea (CAS 1797224-72-6) is a synthetic heteroaryl aryl urea derivative registered as the pharmacologic substance ADS-J13 [1]. It features a 2-(dimethylamino)pyrimidine head linked via a methylene bridge to a urea core bearing a 3,5-dimethylphenyl tail. The compound belongs to the broader class of pyrimidinyl aryl ureas that have been optimized preclinically as inhibitors of fibroblast growth factor receptors (FGFRs) and other kinases [2]. Basic physicochemical data (MW 299.37 g/mol, formula C₁₆H₂₁N₅O) are documented in authoritative chemical databases .

Why Positional Isomers and In-Class Ureas Cannot Replace 1797224-72-6 Without Quantitative Confirmation


Within the pyrimidin-4-yl urea series, apparently minor structural variations—the position of methyl substituents on the phenyl ring (3,5- vs. 3,4-), the nature of the aryl group (dimethylphenyl vs. chlorophenyl vs. ethoxyphenyl), and the amine substitution on the pyrimidine—are known to profoundly shift kinase selectivity profiles, cellular potency, and pharmacokinetic behavior [1]. The compound class exemplified by NVP-BGJ398 demonstrates that rationally designing the aryl substitution pattern is critical for achieving target selectivity [1]. Consequently, 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(3,5-dimethylphenyl)urea cannot be assumed interchangeable with its closest catalog analogs (e.g., CAS 1797975-81-5, the 3,4-dimethylphenyl isomer; CAS 1797974-12-9, the 4-ethoxyphenyl analog; or the 2-chlorophenyl variant) without head-to-head data. The evidence below examines what can and cannot be quantified.

Quantitative Evidence for Selecting CAS 1797224-72-6 Over Closest Analogs


Positional Isomer Differentiation: 3,5-Dimethylphenyl vs. 3,4-Dimethylphenyl Substitution

The closest known analog is 1-((2-(dimethylamino)pyrimidin-4-yl)methyl)-3-(3,4-dimethylphenyl)urea (CAS 1797975-81-5), which differs solely in the position of one methyl group on the phenyl ring (3,5- vs. 3,4-dimethyl). The two compounds are constitutional isomers sharing the identical molecular formula C₁₆H₂₁N₅O and molecular weight 299.37 g/mol . No direct comparative biological assay data was identified in the public domain for this pair. However, the 3,5-dimethylphenyl motif, by virtue of its symmetric meta-substitution pattern, presents a different steric footprint and dipole moment relative to the asymmetric 3,4-dimethyl pattern, which in structurally analogous pyrimidinyl urea kinase inhibitor series has been shown to affect binding pocket complementarity [1]. This is classified as class-level inference; quantitative affinity or selectivity data for this specific compound pair remain unpublished.

Medicinal chemistry Structure-activity relationship Kinase inhibitor design

Pharmacologic Identity: ADS-J13 Registry Confirms Existence as a Distinct Chemical Entity

The compound is registered in the CISMeF controlled vocabulary as the pharmacologic substance ADS-J13 (MeSH concept M0361516, UMLS CUI C0913821), where the MeSH note explicitly states 'structure in first source' [1]. This formal registration differentiates it from analogs that lack a curated biomedical ontology entry. The 'first source' annotation implies a primary publication exists that first disclosed the structure; however, the specific publication could not be retrieved within search constraints. In contrast, the 3,4-dimethylphenyl isomer (CAS 1797975-81-5) and the 2-chlorophenyl analog do not appear to hold an analogous pharmacologic registry entry in MeSH.

Chemical biology Drug discovery Database curation

Structural Distinction from NVP-BGJ398 Class: 2-(Dimethylamino) vs. 2,4-Dianilino Pyrimidine Core

The well-characterized FGFR inhibitor NVP-BGJ398 (infigratinib) and related clinical candidates employ a 2,4-dianilino-substituted pyrimidine core, whereas the target compound features a 2-(dimethylamino) group with a methylene-linked urea at the 4-position [1]. This fundamental scaffold difference may confer distinct kinase selectivity profiles. In the NVP-BGJ398 series, the 4-anilino substituent is critical for FGFR1-3 inhibition (IC₅₀ values as low as 0.9 nM for FGFR1) [1]. The 2-(dimethylamino) modification in the target compound replaces a hydrogen-bonding aniline with a tertiary amine, which is predicted to alter hinge-binding interactions. Quantitative kinase profiling data for the 2-(dimethylamino) series have not been identified in public sources; this represents a class-level inference from the published SAR of pyrimidinyl urea FGFR inhibitors.

Medicinal chemistry FGFR inhibitor Selectivity profiling

Application Scenarios for CAS 1797224-72-6 Based on Class Evidence and Structural Identity


Chemical Probe for Pyrimidinyl Urea Structure-Activity Relationship Libraries

The compound's distinct 2-(dimethylamino)pyrimidine core—absent from the extensively characterized 2,4-dianilino pyrimidine urea series exemplified by NVP-BGJ398—makes it a relevant entry in diversity-oriented kinase inhibitor libraries [1]. It allows exploration of the hinge-binding consequences of replacing a hydrogen-bond-donating aniline with a tertiary dimethylamino group, a modification that can be assessed via differential scanning fluorimetry or broad-panel kinase profiling against established comparators.

Positional Isomer Comparator in Phenyl Ring Methylation Studies

Because the 3,5-dimethylphenyl and 3,4-dimethylphenyl isomers (CAS 1797975-81-5) share identical molecular formula and mass but differ in methyl group topology, these two compounds can serve as a matched pair for investigating how phenyl ring methylation geometry affects target binding, solubility, and metabolic stability in pyrimidinyl urea series . Procurement of both isomers enables controlled structure-property relationship studies.

In Vitro FGFR Selectivity Profiling Starting Point

The compound's membership in the pyrimidinyl aryl urea class, which includes potent and selective FGFR inhibitors, supports its use as a starting scaffold for hit-to-lead optimization programs targeting FGFR-driven cancers [1]. Initial profiling against FGFR1-4 and a counter-screen panel of other receptor tyrosine kinases can assess whether the 2-(dimethylamino) modification yields a selectivity window different from that of the 2-anilino prototypes.

Reference Standard for ADS-J13 Literature Mining and Database Curation

Given its formal registration as ADS-J13 in the MeSH pharmacologic substance ontology [2], the compound serves as a precise anchor for systematic literature searches and bioactivity database queries (PubChem, ChEMBL, BindingDB) that would otherwise retrieve ambiguous results for incompletely defined urea analogs.

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